molecular formula C15H12ClN3S B2979550 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 879074-86-9

4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2979550
CAS No.: 879074-86-9
M. Wt: 301.79
InChI Key: PBWLMNRGDQESLY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No: 879074-86-9) is a high-purity chemical compound supplied for research and development purposes. This organosulfur heterocycle belongs to the 1,2,4-triazole-3-thiol class, a scaffold renowned for its diverse and potent biological activities . This specific derivative is of significant interest in medicinal chemistry and drug discovery, particularly in oncology research. Compounds based on the 1,2,4-triazole-3-thione skeleton have been investigated as small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a promising non-genotoxic therapeutic strategy for reactivating the tumor suppressor function of p53 in a broad spectrum of cancers . The incorporation of the chlorophenyl and methylphenyl substituents is consistent with a structure-based design approach that targets key hydrophobic pockets on the MDM2 protein . Beyond its potential in anticancer research, the 1,2,4-triazole-3-thiol core is known to exhibit a wide range of other pharmacological properties, as documented in scientific literature. These include significant antimicrobial , anticonvulsant , and antioxidant activities . The compound serves as a valuable synthetic intermediate for further chemical exploration and biological evaluation. Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)14-17-18-15(20)19(14)12-8-6-11(16)7-9-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWLMNRGDQESLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol , also known as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer, antimicrobial, and antioxidant activities.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClN4S
  • Molecular Weight : 302.81 g/mol
  • CAS Number : 477331-57-0

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In a study evaluating several triazole derivatives, it was found that those containing a thiol group showed enhanced anticancer activity compared to their non-thiol counterparts. The compound exhibited an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxicity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various pathogens and has shown promising results:

Pathogen TypeActivity Observed
BacteriaSignificant inhibition
FungiModerate antifungal activity

The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been investigated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for combating oxidative stress-related diseases. This activity was assessed using DPPH and ABTS assays, where it showed a dose-dependent response .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Pharmaceutical Research examined the effects of several triazole-thiol derivatives on cancer cell migration and proliferation. Among them, the compound inhibited migration in vitro and showed selectivity towards cancer cells over normal cells .
  • Antimicrobial Evaluation :
    In another investigation focused on antimicrobial properties, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

Comparison with Similar Compounds

Structural and Electronic Features

Triazole-3-thiol derivatives are structurally versatile due to substitutions on the triazole ring and aromatic groups. Key variations include:

Compound Name Substituents (Positions 4 and 5) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-(4-ClPh), 5-(2-MePh) -SH 257.73 Balanced electronic effects (Cl: EWG, Me: EDG)
5-(4-Nitrophenyl)-4-(Schiff base)-triazole-3-thiol 4-(Schiff base), 5-(4-NO₂Ph) -SH, -CH=N- ~350 (estimated) Strong EWG (NO₂) enhances reactivity
4-(Cyclopentenylamino)-5-(4-I/ClPh-hydrazinyl)-triazole-3-thiol 4-(Cyclopentenylamino), 5-(hydrazinyl-XPh) -SH, -NH- ~330–360 Bulky substituents improve target binding
4-(Indol-3-yl)-5-(4-ClPh)-triazole-3-thiol 5-(4-ClPh), 4-(Indol-3-yl) -SH ~310 Planar indole enhances π-π interactions
4-(4-EthoxyPh)-5-(4-MeOPh)-triazole-3-thiol 4-(4-EtOPh), 5-(4-MeOPh) -SH ~313 Alkoxy groups improve solubility

Key Observations :

  • Electron-Withdrawing Groups (EWG): Nitro (NO₂) or chlorine (Cl) substituents increase electrophilicity, enhancing reactivity in Schiff base formation or biological target interactions .
  • Electron-Donating Groups (EDG) : Methyl (Me) or methoxy (OMe) groups improve solubility and modulate pharmacokinetics .
  • Bulkier Substituents : Cyclopentenyl or indole groups enhance binding affinity to enzymes (e.g., Bcl-2 or viral helicases) via hydrophobic or π-stacking interactions .
Antiviral Activity
  • 4-(Cyclopentenylamino)-5-(4-I/ClPh-hydrazinyl)-triazole-3-thiol: Demonstrated potent inhibition of MERS-CoV helicase (nsp13) in molecular docking studies, with iodine (I) showing higher activity than chlorine (Cl) due to stronger halogen bonding .
  • Schiff base derivatives (e.g., 4-((3-Bromobenzylidene)amino)-triazole-3-thiol): Exhibited moderate antiviral activity, attributed to the thiol group’s ability to coordinate with metal ions in viral proteases .
Anticancer Activity
  • 4-(Indol-3-yl)-5-(4-ClPh)-triazole-3-thiol : Showed promising Bcl-2 inhibition (IC₅₀ ~1–5 µM) via interactions with the hydrophobic cleft of the protein .
  • S-Alkylated derivatives (e.g., U1–6) : Improved bioavailability and sustained release due to thiol masking, enhancing cytotoxicity against cancer cell lines .
Antioxidant Activity
  • 4-Amino-5-phenyl-triazole-3-thiol derivatives: Schiff base analogs with methoxy or dimethylamino groups exhibited radical scavenging activity (IC₅₀ ~5–10 µg/mL), surpassing ascorbic acid in some cases .

Physicochemical Properties

  • Solubility : Ethoxy or methoxy groups (e.g., 4-EtOPh, 4-MeOPh) enhance water solubility, whereas chloro or nitro groups reduce it .
  • Acidity: The thiol group’s pKa (~8–10) is influenced by adjacent substituents; EWGs like NO₂ increase acidity, promoting deprotonation and nucleophilic reactivity .

Q & A

Q. What synthetic strategies optimize the yield of 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted benzaldehydes, followed by alkylation or arylation. For example, S-alkylation reactions using alkyl halides under basic conditions (e.g., KOH/ethanol) yield derivatives with >75% efficiency . Key parameters include:
  • Reaction time : 6–8 hours at reflux.
  • Solvent selection : Ethanol or DMF for polar intermediates.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) for isolating pure products .
    Table 1 : Representative Yields and Melting Points of Derivatives
DerivativeYield (%)Melting Point (°C)Reference
B875197–198
B978180–181
B1082176–178

Q. How are structural characterization techniques applied to confirm triazole-thiol derivatives?

  • Methodological Answer :
  • Elemental analysis : Validates C, H, N, S composition (e.g., B8: C 66.51%, H 4.91%, N 14.92%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR : Confirms N–H (3200–3300 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
  • Mass spectrometry : ESI-HRMS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 382.12 for B8) .

Advanced Research Questions

Q. How do substituent modifications influence biological activity in triazole-thiol derivatives?

  • Methodological Answer : Substituents at the 4- and 5-positions modulate interactions with biological targets. For example:
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents (e.g., cyclopentenyl) improve helicase inhibition (IC₅₀ = 0.47–0.51 µM) by fitting into hydrophobic enzyme pockets .
    Table 2 : Structure-Activity Relationships (SARS-CoV-2 Helicase Inhibition)
CompoundSubstituentIC₅₀ (µM)Reference
124-Chlorophenyl0.51
164-Iodophenyl0.47
144-Bromophenyl4.0

Q. What computational approaches predict the pharmacokinetic profile of triazole-thiol derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina): Evaluates binding affinities to target proteins (e.g., MERS-CoV helicase PDB:5WWP). Compounds 12 and 16 showed hydrogen bonds with Asp234 and hydrophobic interactions with Phe237 .
  • ADME prediction (SwissADME):
  • Lipophilicity : LogP values <5 ensure blood-brain barrier permeability.
  • Metabolic stability : Cytochrome P450 interactions predicted via substrate profiling .

Q. How can contradictions in toxicity data be resolved for triazole-thiol derivatives?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) arise from species-specific metabolism or assay conditions. Resolution strategies include:
  • In silico toxicity prediction (ProTox-II): Identifies hepatotoxic alerts via structural alerts (e.g., thiol group reactivity) .
  • In vivo validation : Dose-response studies in rodent models (e.g., 50–200 mg/kg) with histopathological analysis .

Data Contradiction Analysis

Q. Why do some triazole-thiol derivatives show antiradical activity while others do not?

  • Methodological Answer : Antiradical efficacy (DPPH assay) depends on resonance stabilization of the thiol radical. Derivatives with 2-hydroxybenzylidene (compound 3) exhibit 85% scavenging at 100 µM due to phenolic –OH donation, whereas fluorinated analogs (compound 2) show reduced activity (<30%) .

Experimental Design Considerations

Q. What controls are essential in evaluating antimicrobial activity?

  • Methodological Answer :
  • Positive controls : Ciprofloxacin (bacteria) and fluconazole (fungi).
  • Negative controls : DMSO solvent (<1% v/v).
  • Assay conditions : Mueller-Hinton agar, 24-hour incubation at 37°C, with MIC values determined via broth microdilution .

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